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molecular formula C11H11F3O B8328301 Benzenemethanol, 3-cyclopropyl-4-(trifluoromethyl)-

Benzenemethanol, 3-cyclopropyl-4-(trifluoromethyl)-

Cat. No. B8328301
M. Wt: 216.20 g/mol
InChI Key: ZJYRNMLORVSSBL-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution in dehydrated tetrahydrofuran (50.0 mL) of the compound (1.42 g) obtained in step (1) above, lithium borohydride (380 mg) was added and the mixture was stirred at 60° C. for 4 hours. Subsequently, 1 mol/L hydrochloric acid was added under cooling with ice. Following extraction with ethyl acetate, the organic layer was washed with saturated brine. After drying over anhydrous magnesium sulfate and removing the desiccant by filtration, the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-75:25) to give [3-cyclopropyl-4-(trifluoromethyl)phenyl]methanol as a colorless oil (1.18 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=2[C:14]([F:17])([F:16])[F:15])[C:7](OC)=[O:8])[CH2:3][CH2:2]1.[BH4-].[Li+].Cl>O1CCCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:7][OH:8])[CH:11]=[CH:12][C:13]=2[C:14]([F:16])([F:17])[F:15])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C(=O)OC)C=CC1C(F)(F)F
Name
Quantity
380 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removing the
FILTRATION
Type
FILTRATION
Details
desiccant by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-75:25)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=CC1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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